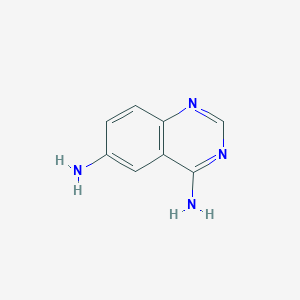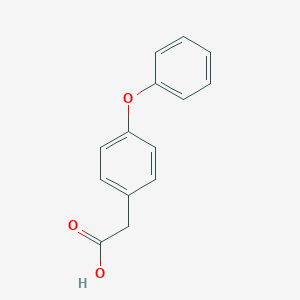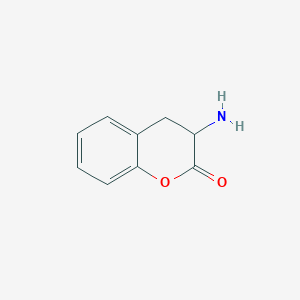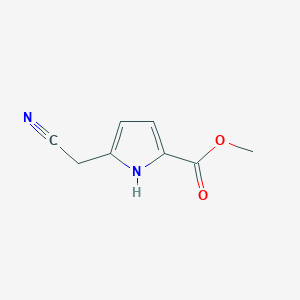
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized using different methods. It has been found to exhibit interesting biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the nervous system. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function. It has also been found to inhibit the activity of certain viral enzymes, which can prevent the replication of viruses.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has been found to exhibit interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of certain tumor cells by inducing apoptosis. It has also been found to inhibit the activity of certain viral enzymes, which can prevent the replication of viruses. In addition, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has some advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. It is also stable under normal laboratory conditions. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its toxicity and potential side effects need to be carefully evaluated before using it in experiments.
Direcciones Futuras
There are several future directions for research on Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate. One of the directions is to further investigate its potential applications in medicinal chemistry. For example, it can be used as a starting material for the synthesis of new drugs that exhibit antitumor, antiviral, and antibacterial activities. Another direction is to investigate its mechanism of action in more detail. This can provide insights into its biological activity and help in the design of more effective drugs. Finally, it is important to carefully evaluate its toxicity and potential side effects before using it in clinical trials.
Métodos De Síntesis
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 2-cyanoacetamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with methyl iodide to obtain Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate. Another method involves the reaction of 2-cyanoacetamide with malononitrile in the presence of a base such as potassium carbonate followed by treatment with methyl iodide.
Aplicaciones Científicas De Investigación
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propiedades
Número CAS |
144194-95-6 |
|---|---|
Nombre del producto |
Methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate |
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
methyl 5-(cyanomethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-6(10-7)4-5-9/h2-3,10H,4H2,1H3 |
Clave InChI |
LGNMUDKJMWFZQG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(N1)CC#N |
SMILES canónico |
COC(=O)C1=CC=C(N1)CC#N |
Sinónimos |
1H-Pyrrole-2-carboxylicacid,5-(cyanomethyl)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



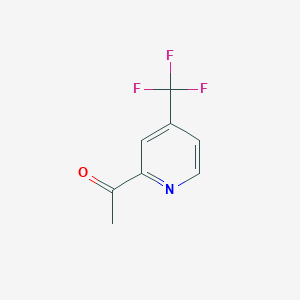
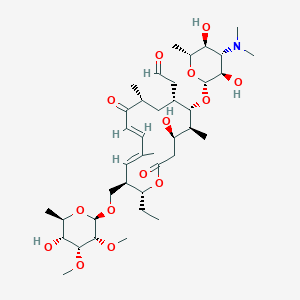
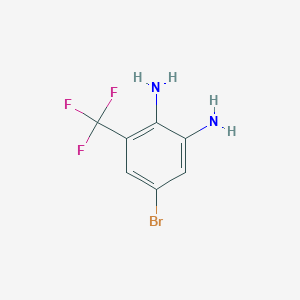
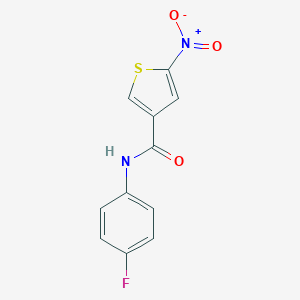
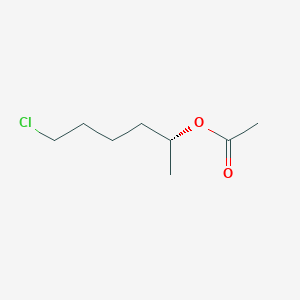
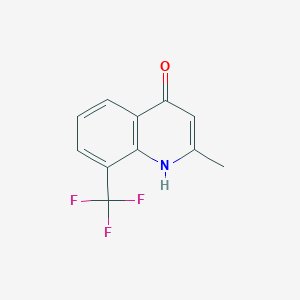
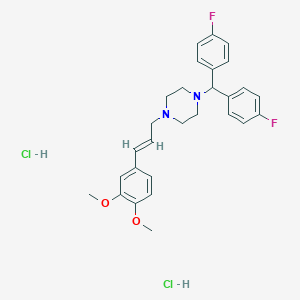
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
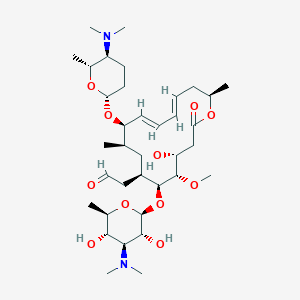
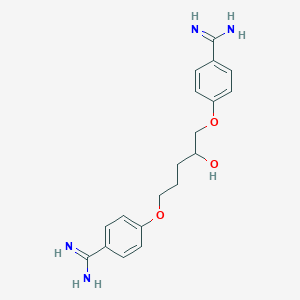
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)
